molecular formula C15H15N3O3 B2952963 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 844651-18-9

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Cat. No.: B2952963
CAS No.: 844651-18-9
M. Wt: 285.303
InChI Key: SPQSATOXFWIGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid typically involves multi-step organic reactions. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heteroatoms within a ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solvent-free methods and the use of recyclable catalysts are often employed to enhance the sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation . This makes the compound a promising candidate for the development of new anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid apart from similar compounds is its unique combination of a benzofuro[3,2-d]pyrimidine core with an amino propanoic acid side chain. This unique structure allows it to interact with a different set of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-11-17-13-9-5-3-4-6-10(9)21-14(13)15(18-11)16-8-7-12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQSATOXFWIGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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